4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with chlorobenzenesulfonyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of 2-(3-chlorophenyl)-1,3-oxazole: This involves the cyclization of 3-chlorobenzoyl chloride with an appropriate amine and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.
Substitution: The chlorophenyl and chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the oxazole ring or sulfonyl group.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazole groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chlorobenzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- Pyrrolidine derivatives
Uniqueness
4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine is unique due to the presence of both chlorobenzenesulfonyl and chlorophenyl groups attached to an oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16Cl2N2O4S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-14-4-6-16(7-5-14)28(24,25)18-19(23-8-10-26-11-9-23)27-17(22-18)13-2-1-3-15(21)12-13/h1-7,12H,8-11H2 |
InChI Key |
LMOXGRRNHANAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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